Ethylicin

Vue d'ensemble

Description

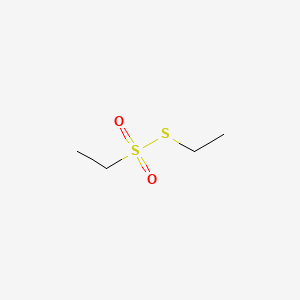

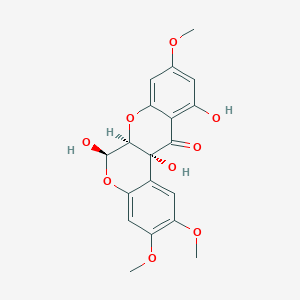

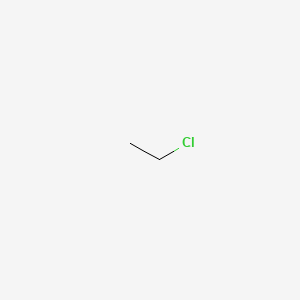

Ethylicin, also known as S-ethyl ethanesulfonothioate, is a chemical compound with the molecular formula C4H10O2S2 . It is used for research and development purposes .

Synthesis Analysis

Ethylicin has been found to inhibit the mycelial growth, sporulation capacity, spore germination, and virulence of Phytophthora infestans. This inhibition may be due to the suppression of both the ribosomal function and amino acid metabolism, which in turn inhibits peptide or protein biosynthesis .

Molecular Structure Analysis

The molecular structure of Ethylicin is represented by the formula C4H10O2S2. It has an average mass of 154.251 Da and a monoisotopic mass of 154.012222 Da .

Chemical Reactions Analysis

Ethylicin has been found to inhibit the mycelial growth, sporulation capacity, spore germination, and virulence of Phytophthora infestans .

Physical And Chemical Properties Analysis

Ethylicin is a colorless or yellowish oily liquid. It is easily soluble in ether, chloroform, ethanol, glacial acetic acid, and other organic solvents. The solubility in room temperature water is 1.2%. It decomposes when heated to 130140 ℃ .

Applications De Recherche Scientifique

Agriculture: Control of Kiwifruit Bacterial Canker

Ethylicin has been studied for its effectiveness against Pseudomonas syringae pv. actinidiae (Psa) , the pathogen responsible for bacterial canker in kiwifruit. It acts by inhibiting the growth of Psa, preventing cankering in the plant stem, and disrupting the cell membrane and biofilm formation of the pathogen . This application is significant for the kiwifruit industry, providing a potential solution to a devastating disease.

Plant Pathology: Potato Late Blight Prevention

In the field of plant pathology, Ethylicin has shown promise in preventing potato late blight caused by Phytophthora infestans . It disrupts protein biosynthesis in the pathogen, inhibiting mycelial growth, sporulation capacity, spore germination, and virulence . This could lead to more sustainable and environmentally friendly methods of controlling this historically significant agricultural threat.

Biochemistry: Mechanism of Action on Microbial Pathogens

Ethylicin’s mechanism of action has been explored through transcriptome analysis. It appears to up-regulate genes related to protein export and biofilm formation in pathogens while down-regulating genes associated with flagellar assembly . Understanding this mechanism can help develop more targeted and effective antimicrobial agents.

Molecular Biology: Proteomics and Metabolomics Studies

Proteomics and metabolomics studies have been conducted to analyze the effects of Ethylicin on pathogens at the molecular level. These studies provide insights into how Ethylicin suppresses ribosomal function and amino acid metabolism, leading to its inhibitory effects .

Mécanisme D'action

Target of Action

Ethylicin, also known as 1-ethylsulfonylsulfanylethane, primarily targets bacteria, specifically Pseudomonas syringae pv. actinidiae (Psa), a pathogen that causes bacterial canker disease in kiwifruit . This pathogen severely limits the development of the kiwifruit industry .

Mode of Action

Ethylicin interacts with substances containing sulfhydryl groups in the bacteria, thereby inhibiting the normal metabolism of the bacteria . It acts by limiting the movement of Psa, destroying the cell membrane of Psa, and inhibiting the formation of Psa biofilm . Through transcriptomics research, it has been found that ethylicin can up-regulate the expression of genes related to protein export and biofilm formation, and down-regulate the expression of genes related to flagellar assembly in Psa .

Biochemical Pathways

The biochemical pathways affected by ethylicin primarily involve the inhibition of bacterial metabolism and biofilm formation. Ethylicin’s interaction with sulfhydryl groups disrupts the normal metabolic processes of the bacteria . Additionally, by up-regulating genes related to protein export and biofilm formation, and down-regulating genes related to flagellar assembly, ethylicin disrupts the bacteria’s ability to move and form biofilms .

Pharmacokinetics

It is known that ethylicin is a broad-spectrum plant biomimetic fungicide , suggesting that it may be absorbed and distributed throughout the plant to exert its effects

Result of Action

The result of ethylicin’s action is the effective inhibition of Psa growth . By disrupting the bacteria’s metabolism and biofilm formation, ethylicin prevents the bacteria from proliferating and causing disease. This makes ethylicin a highly potent agent for controlling bacterial canker disease in kiwifruit .

Safety and Hazards

Ethylicin is moderately toxic and strongly irritates the skin and mucous membranes. In case of exposure, it is recommended to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

1-ethylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGFSUWXCJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878708 | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Ethyl ethanethiosulfonate | |

CAS RN |

682-91-7 | |

| Record name | Ethylicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylsulfonylsulfanylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ethylicin against plant pathogens?

A1: Ethylicin exhibits its antifungal and antibacterial activity through multiple mechanisms:

- [1] Disruption of Cell Membrane: Ethylicin damages the cell membrane of pathogens, leading to leakage of cellular contents and cell death. [, , , ]

- [2] Inhibition of Protein Biosynthesis: Research suggests Ethylicin suppresses both ribosomal function and amino acid metabolism, ultimately disrupting protein biosynthesis in pathogens like Phytophthora infestans. []

- [3] Inhibition of Biofilm Formation: Ethylicin disrupts the formation of biofilms, which are protective structures produced by bacteria like Pseudomonas syringae pv. actinidiae, making them more susceptible to control measures. []

- [4] Interference with Quorum Sensing: Studies show Ethylicin can inhibit quorum sensing in Xanthomonas oryzae pv. oryzicola by affecting the production of extracellular polysaccharides and enzymes. []

Q2: How does Ethylicin impact the defense mechanisms of plants?

A2: Ethylicin has been observed to enhance the natural defense responses of plants:

- [1] Increased Defensive Enzyme Activity: Treatment with Ethylicin can lead to increased activity of defensive enzymes in plants, bolstering their ability to fight off pathogens. [, ]

- [2] Upregulation of Defense-Related Genes: Transcriptomic studies demonstrate that Ethylicin can upregulate the expression of genes associated with plant defense mechanisms. [, ]

Q3: What is the molecular formula and weight of Ethylicin?

A3: Ethylicin's molecular formula is C4H10O2S2, and its molecular weight is 154.25 g/mol.

Q4: Is there any spectroscopic data available for Ethylicin?

A4: While the provided research papers primarily focus on the biological activity and applications of Ethylicin, they do not delve into detailed spectroscopic data. Further research in analytical chemistry literature would be needed to obtain information on NMR, IR, or Mass Spectrometry data for Ethylicin.

Q5: Are there studies on the material compatibility and stability of Ethylicin under various conditions?

A5: The provided research primarily focuses on Ethylicin's application as a fungicide. While some studies mention formulation types like EC (Emulsifiable Concentrate) and WP (Wettable Powder) [, , , ], detailed analysis of material compatibility and stability under various conditions is limited in the provided research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

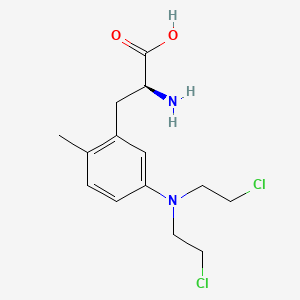

![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)